Diisooctyl phosphate

Description

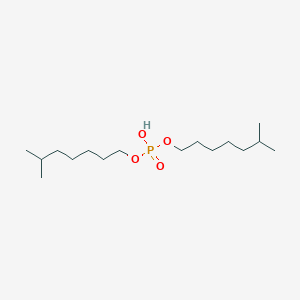

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(6-methylheptyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAMIIGIIUQQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O4P | |

| Record name | DIISOOCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014864 | |

| Record name | Phosphoric acid, diisooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisooctyl acid phosphate is a colorless liquid. It will burn though it may require some effort to ignite. It is corrosive to metals and tissue., Liquid, Colorless liquid; [CAMEO] | |

| Record name | DIISOOCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Diisooctyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

27215-10-7 | |

| Record name | DIISOOCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, diisooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y2611J224 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Diisooctyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diisooctyl phosphate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visual representation of a typical synthesis workflow.

Introduction to this compound

This compound is an organophosphate compound with a variety of industrial applications, including as a solvent, plasticizer, and extractant for metals. It is important to distinguish between the general term "this compound" and its specific isomers, as the properties can vary. The most common isomer is bis(2-ethylhexyl) phosphate (DEHPA). This guide will provide information on both the general this compound, identified by its IUPAC name bis(6-methylheptyl) hydrogen phosphate, and the well-characterized bis(2-ethylhexyl) phosphate isomer.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its common isomer, bis(2-ethylhexyl) phosphate.

Table 1: General and Isomer-Specific Properties

| Property | This compound (bis(6-methylheptyl) hydrogen phosphate) | Bis(2-ethylhexyl) phosphate (DEHPA) |

| CAS Number | 27215-10-7[1][2] | 298-07-7[3][4] |

| Molecular Formula | C₁₆H₃₅O₄P[1][2] | C₁₆H₃₅O₄P[3][5] |

| Molecular Weight | 322.42 g/mol [1][3] | 322.42 g/mol [3][4] |

| Appearance | Colorless liquid[1][6] | Colorless to light yellow, odorless, viscous liquid[3][4] |

Table 2: Thermal and Density Properties

| Property | This compound (bis(6-methylheptyl) hydrogen phosphate) | Bis(2-ethylhexyl) phosphate (DEHPA) |

| Boiling Point | 256 °C[2] | 155 °C at 0.015 mmHg[3] |

| Melting Point | Not available | -50 °C[7] to -60 °C[4] |

| Flash Point | 191.7 °C[2] | 130 °C to 196 °C (open cup)[8] |

| Density | 0.983 g/cm³[2] | 0.965 g/mL at 25 °C to 0.97 g/cm³ at 20 °C[7] |

Table 3: Solubility and Acidity

| Property | This compound (bis(6-methylheptyl) hydrogen phosphate) | Bis(2-ethylhexyl) phosphate (DEHPA) |

| Water Solubility | Insoluble | Slightly soluble (<1 g/L)[7] |

| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in benzene, hexane, and 4-methyl-2-pentanone[3] |

| pKa | Estimated at 0.89[1] | 3 (1 g/L in H₂O)[7] |

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of this compound.

Determination of Boiling Point (Distillation Method)

This protocol is suitable for high-boiling liquids like this compound.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

This compound sample

-

Distillation flask (e.g., 50 mL)

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 360 °C)

-

Heating mantle

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place approximately 20 mL of the this compound sample into the distillation flask and add a few boiling chips.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the liquid and record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[9][10]

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Objective: To determine the density of this compound at a specified temperature.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and record its mass (m₂).

-

Empty and dry the pycnometer, then fill it with the this compound sample.

-

Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the volume of the sample to the calibration mark, dry the outside, and record its mass (m₃).

-

The density of the this compound is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[11][12][13]

Determination of Water Solubility (Shake-Flask Method)

This method is used to determine the solubility of a sparingly soluble liquid in water.

Objective: To determine the water solubility of this compound.

Materials:

-

This compound sample

-

Distilled water

-

Shake-flask or sealed vials

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical method for quantification (e.g., GC-MS or HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the mixture to stand to let the phases separate.

-

Centrifuge an aliquot of the aqueous phase to remove any dispersed droplets of the undissolved this compound.

-

Carefully extract a known volume of the clear aqueous phase.

-

Quantify the concentration of this compound in the aqueous phase using a suitable and validated analytical method. The resulting concentration is the water solubility.

Determination of pKa (Potentiometric Titration in a Mixed-Solvent System)

Due to its low water solubility, the pKa of this compound is best determined in a mixed-solvent system and extrapolated to aqueous conditions.

Objective: To determine the apparent pKa of this compound.

Materials:

-

This compound sample

-

Methanol-water mixtures of varying compositions (e.g., 20%, 40%, 60% methanol)

-

Standardized potassium hydroxide (KOH) solution in the same mixed-solvent composition

-

pH meter with a combination electrode suitable for non-aqueous solutions

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffers in each of the methanol-water mixtures.

-

Dissolve a known amount of this compound in a known volume of a specific methanol-water mixture.

-

Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of KOH added to generate a titration curve.

-

Determine the half-equivalence point from the titration curve, where the pH is equal to the apparent pKa (psKa) in that solvent mixture.

-

Repeat the procedure for the other methanol-water compositions.

-

Extrapolate the psKa values to 0% methanol to estimate the aqueous pKa.[14][15]

Synthesis Workflow

This compound is typically synthesized through the reaction of an alcohol with a phosphorus-containing reagent. The following diagram illustrates a general workflow for the synthesis of bis(2-ethylhexyl) phosphate.

This workflow begins with the reaction of phosphorus trichloride and 2-ethylhexanol.[16] The resulting intermediate undergoes chlorination followed by hydrolysis to yield the final product, which is then purified.[4][5]

Stability and Reactivity

This compound is a relatively stable compound under normal conditions. It is a combustible liquid but does not ignite readily.[1][2] When heated to decomposition, it can emit toxic fumes of phosphorus oxides. As an acid, it can be corrosive to metals, potentially producing flammable hydrogen gas upon contact.[17] It is susceptible to hydrolysis, especially under acidic or basic conditions, although the rate is influenced by the steric hindrance of the isooctyl groups.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, with a focus on providing clear, actionable information for scientific professionals. The tabulated data, detailed experimental protocols, and synthesis workflow are intended to serve as a valuable resource for the effective and safe use of this compound in research and development.

References

- 1. This compound | C16H35O4P | CID 103474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 27215-10-7,diisoctyl acid phosphate | lookchem [lookchem.com]

- 3. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-ethylhexyl) phosphate | 298-07-7 [chemicalbook.com]

- 5. Bis(2-ethylhexyl) phosphate synthesis - chemicalbook [chemicalbook.com]

- 6. diisoctyl acid phosphate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. Bis(2-ethylhexyl) phosphate for synthesis 298-07-7 [sigmaaldrich.com]

- 8. ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE [inchem.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. truedyne.com [truedyne.com]

- 14. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 16. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diisooctyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisooctyl phosphate, a significant organophosphorus compound with applications as a metal extractant, plasticizer, and surfactant precursor.[1] This document details experimental protocols for its synthesis and outlines the analytical techniques used for its characterization, supported by quantitative data and visual workflows.

Physicochemical Properties

This compound is a colorless, viscous liquid that is insoluble in water but soluble in common organic solvents.[1] It is recognized as a corrosive substance that can cause severe skin burns and eye damage.[2][3]

| Property | Value | Reference |

| Molecular Formula | C16H35O4P | [3] |

| Molecular Weight | 322.42 g/mol | [3] |

| Appearance | Colorless, transparent, viscous liquid | [1] |

| Boiling Point | 209 °C at 1.33 kPa | [1] |

| Freezing Point | -60 °C | [1] |

| Relative Density | 0.973 g/cm³ (25/25 °C) | [1] |

| Refractive Index | 1.4420 (25 °C) | [1] |

| Flash Point | 196 °C | [1] |

| Solubility | Soluble in common organic solvents and alkalis; insoluble in water. | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of isooctyl alcohol (often referred to as 2-ethylhexanol in the literature) with a phosphorylating agent, such as phosphorus oxychloride or phosphorus pentoxide.[1][4] A general two-step process involves the formation of a dialkyl phosphite intermediate, followed by hydrolysis.[5]

Synthesis Pathway

Experimental Protocol: Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This protocol is adapted from established methods for the synthesis of dialkyl phosphates.[5]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

2-Ethylhexanol

-

Triethylamine (Et₃N)

-

Toluene

-

Deionized water (for steam generation)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, add phosphorus oxychloride and toluene.

-

Addition of Reactants: Cool the flask in an ice bath. A mixture of 2-ethylhexanol and triethylamine is then added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. A white precipitate of triethylamine hydrochloride will form.

-

Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Hydrolysis: Transfer the filtrate to a suitable vessel and introduce steam to hydrolyze the intermediate diisooctyl phosphorochloridate.

-

Work-up: After hydrolysis, separate the organic layer. Wash the organic layer with water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Expected Chemical Shifts for Di(2-ethylhexyl) phosphate:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 0.8-1.0 | t |

| CH₂ | 1.2-1.5 | m |

| CH | 1.5-1.7 | m |

| O-CH₂ | 3.9-4.1 | m |

| P-OH | Variable (broad singlet) | s |

3.2.2. ¹³C NMR Spectroscopy

-

Experimental Protocol: A sample is dissolved in a deuterated solvent, and the ¹³C NMR spectrum is acquired, often with proton decoupling.

-

Expected Chemical Shifts for Di(2-ethylhexyl) phosphate: [6]

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~10-14 |

| CH₂ | ~23-39 |

| CH | ~30-40 |

| O-CH₂ | ~67-68 |

3.2.3. ³¹P NMR Spectroscopy

-

Experimental Protocol: The ³¹P NMR spectrum is recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[7][8]

-

Expected Chemical Shift: For dialkyl hydrogen phosphates, the ³¹P chemical shift is expected to be in the range of 0 to 5 ppm.[9][10] The presence of a single peak confirms the formation of the desired phosphate ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol: A thin film of the liquid sample is placed between two KBr or NaCl plates, and the IR spectrum is recorded.

-

Characteristic IR Absorption Bands for Di(2-ethylhexyl) phosphoric acid: [11][12][13]

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (alkyl groups) |

| ~2300 | P-OH stretching |

| ~1230 | P=O stretching |

| ~1030 | P-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum shows the molecular ion peak and various fragment ions.

-

Fragmentation Pattern of Di(2-ethylhexyl) phosphoric acid: A mass spectrometric study of D2EHPA reveals a very low intensity for the parent molecular ion.[1] The fragmentation is characterized by the loss of the alkyl groups and rearrangements.[1] Key fragment ions include those corresponding to the loss of a C₈H₁₇ group and the formation of protonated phosphoric acid species.[1]

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of isooctyl alcohol with phosphorus oxychloride. A comprehensive characterization using NMR, FT-IR, and mass spectrometry is essential to confirm the structure and purity of the final product. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile organophosphorus compound.

References

- 1. akjournals.com [akjournals.com]

- 2. 2-Ethylhexyl diphenyl phosphate(1241-94-7) 13C NMR [m.chemicalbook.com]

- 3. This compound | C16H35O4P | CID 103474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 5. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 6. Bis(2-ethylhexyl) phosphate(298-07-7) 13C NMR spectrum [chemicalbook.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06969C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diisooctyl Phosphate: Molecular Structure, Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound (DIOP), a significant organophosphate compound. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, catering to the needs of professionals in research and development.

Molecular Structure and Formula

This compound is an organophosphate ester. The "isooctyl" group can refer to several isomers, but it commonly implies a branched eight-carbon alkyl chain, often 6-methylheptyl. The IUPAC name for this specific isomer is bis(6-methylheptyl) hydrogen phosphate.[1] It is characterized by a central phosphate group bonded to two isooctyl chains and one hydroxyl group, rendering it acidic.

-

Synonyms: Diisooctyl acid phosphate, Isooctyl hydrogen phosphate, Phosphoric acid diisooctyl ester[1]

-

CAS Number: 27215-10-7[1]

Below is a 2D representation of the molecular structure of bis(6-methylheptyl) phosphate.

Figure 1. 2D molecular structure of this compound (bis(6-methylheptyl) hydrogen phosphate).

Figure 1. 2D molecular structure of this compound (bis(6-methylheptyl) hydrogen phosphate).

Physicochemical and Toxicological Data

This compound is a colorless, viscous liquid that is slightly soluble in water but soluble in common organic solvents and alkaline solutions.[3] It is a combustible material and is known to be corrosive to metals and tissues.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 322.42 g/mol | [1][2] |

| Melting Point | -60 °C | [3] |

| Boiling Point | 321.79 °C @ 760 mmHg; 209 °C @ 1.33 kPa | [3] |

| Density | 0.973 g/cm³ (25/25 °C) | [3] |

| Flash Point | 148.42 °C | [3] |

| Refractive Index | 1.4420 (25 °C) | [3] |

| Water Solubility | Slightly soluble | [3] |

| Vapor Pressure | 0 mmHg @ 25 °C | [3] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ | 4940 mg/kg | Rat | Oral | [3] |

| LDLo | 62.5 mg/kg | Mouse | Abdominal | [3] |

| Skin Irritation | Moderate (500 mg) | Rabbit | - | [3] |

| Eye Irritation | Severe (0.25 mg/24h) | Rabbit | - | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established procedures for dialkyl phosphates.

This protocol is based on the reaction of phosphorus oxychloride with isooctyl alcohol (specifically 2-ethylhexanol, a common isomer used in industrial processes).[3]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

2-Ethylhexanol

-

Toluene (anhydrous)

-

Triethylamine (anhydrous)

-

Deionized water

-

5% Sodium hydroxide (NaOH) solution

-

10% Sulfuric acid (H₂SO₄) solution

-

Glass-lined reaction vessel with dropping funnel, condenser, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up the reaction vessel under an inert atmosphere to prevent moisture from reacting with the phosphorus oxychloride.

-

Add phosphorus oxychloride to the reaction vessel.

-

Begin stirring and cool the vessel to below 10 °C using an ice bath.

-

Slowly add 2-ethylhexanol dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring for 1 hour at the same temperature.

-

Slowly warm the reaction mixture to a range of 20-45 °C to facilitate the removal of hydrogen chloride gas, which is evolved during the reaction. Continue this for approximately 3 hours.

-

The resulting product is crude this compound chloride.

-

For hydrolysis, the crude product is carefully added to a 5% NaOH solution to form the sodium salt.

-

The sodium salt is then acidified with a 10% H₂SO₄ solution to yield this compound.

Purification is crucial to remove unreacted starting materials, monoalkyl phosphate, and other byproducts.

Materials:

-

Crude this compound

-

Deionized water

-

4% Sodium hydroxide solution

-

10% Sulfuric acid solution

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Transfer the crude this compound to a separatory funnel.

-

Wash the organic phase with deionized water. Allow the layers to separate and discard the aqueous layer.

-

Add a 4% sodium hydroxide solution to the separatory funnel to neutralize any remaining acidic impurities and unreacted starting materials. Shake gently and allow the layers to separate. Discard the aqueous layer.

-

Wash again with deionized water to remove any residual base.

-

Acidify the organic phase with a 10% sulfuric acid solution.

-

Perform a final wash with deionized water.

-

Transfer the washed organic phase to a distillation flask.

-

Perform vacuum distillation to remove volatile impurities and isolate the purified this compound. The boiling point at reduced pressure (e.g., 209 °C at 1.33 kPa) should be used as a reference.[3]

This protocol describes a reverse-phase HPLC method for the analysis of this compound, adapted from a method for its sodium salt.[5] Phosphate-containing compounds can exhibit peak tailing due to interaction with metallic components of the HPLC system; therefore, a metal-free or specially treated column is recommended.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

-

Reverse-phase column (e.g., Newcrom R1 or equivalent C18 column with low silanol activity).

-

Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound standard.

-

Sample dissolved in a suitable organic solvent (e.g., acetonitrile).

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the column with an appropriate mixture of Mobile Phase A and B.

-

Inject a known concentration of the this compound standard to determine its retention time.

-

Inject the sample solution.

-

Run a gradient elution, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compound.

-

Monitor the elution using the detector. This compound is expected to be well-retained on a reverse-phase column due to its long alkyl chains.

-

Quantify the this compound in the sample by comparing its peak area to that of the standard.

Logical and Experimental Workflows

While this compound is not directly implicated in specific biological signaling pathways for drug development, its synthesis and analysis follow a critical workflow relevant to researchers. The following diagram illustrates the logical progression from synthesis to a purified, analyzed product.

Caption: Synthesis, Purification, and Analysis Workflow for this compound.

References

- 1. Diisooctyl phenyl phosphate | C22H39O4P | CID 92547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H35O4P | CID 103474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of Phosphoric acid, diisooctyl ester, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. DIISOOCTYLPHOSPHINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate - Google Patents [patents.google.com]

CAS number 27215-10-7 chemical properties

An In-depth Technical Guide to the Chemical Properties of Diisoctyl Acid Phosphate (CAS Number: 27215-10-7)

This technical guide provides a comprehensive overview of the chemical and physical properties of diisoctyl acid phosphate, targeting researchers, scientists, and drug development professionals.

Chemical Identification

-

CAS Number: 27215-10-7[1]

-

Synonyms: Diisooctyl acid phosphate, Phosphoric acid, diisooctyl ester, Isooctanol, hydrogen phosphate, bis(6-methylheptyl) hydrogen phosphate[1][2]

-

Molecular Formula: C₁₆H₃₅O₄P[1]

-

Molecular Weight: 322.42 g/mol [1]

Physical and Chemical Properties

Diisooctyl acid phosphate is a colorless liquid that is corrosive to metals and tissue.[3] It is a combustible material, though it may require some effort to ignite.[3]

Table 1: Physical Properties of Diisooctyl Acid Phosphate

| Property | Value | Experimental Protocol |

| Boiling Point | 256 °C | While a specific experimental protocol for this exact substance is not detailed in the provided search results, standard methods for determining boiling points of liquid compounds, such as the Thiele tube method or distillation method, are commonly employed.[4][5][6][7][8] These methods involve heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure. |

| Density | 0.983 g/cm³ | The experimental protocol for determining the density of a liquid typically involves using a pycnometer or a hydrometer. The mass of a known volume of the substance is measured at a specific temperature. |

| Refractive Index | 1.449 | The refractive index is typically measured using a refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance. |

| Flash Point | 191.7 °C | Standard methods for determining the flash point of a combustible liquid, such as the Cleveland open-cup method or the Pensky-Martens closed-cup method, are likely used. These involve heating the substance and introducing an ignition source to determine the lowest temperature at which the vapors will ignite. |

| Vapor Pressure | 2.75E-07 mmHg at 25°C | The vapor pressure of a liquid at a specific temperature can be determined using various methods, including the static method (using a manometer), the dynamic method (ebulliometry), or the effusion method (Knudsen cell). |

| Solubility | Insoluble in water | A standard "shake flask" method is recommended for determining solubility.[9][10][11] An excess amount of the substance is added to the solvent (in this case, water), and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the solvent is then measured using a suitable analytical method. For diisoctyl acid phosphate, it is reported to be insoluble in water.[1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Diisooctyl Acid Phosphate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the isooctyl chains would be expected. The chemical shifts and splitting patterns would be indicative of the different proton environments within the branched alkyl chains and their proximity to the phosphate group. |

| ¹³C NMR | Resonances for the carbon atoms of the isooctyl groups would be observed. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen atoms of the phosphate group. |

| ³¹P NMR | A characteristic signal for the phosphorus atom in the phosphate ester would be present. The chemical shift would provide information about the chemical environment of the phosphorus nucleus. |

| IR Spectroscopy | Characteristic absorption bands for P=O, P-O-C, and C-H bonds would be expected. The P=O stretching vibration typically appears as a strong band in the region of 1300-1200 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isooctyl groups or parts of the alkyl chains. |

Experimental Protocols

Synthesis of Dialkyl Phosphates

A general and convenient two-step process for the synthesis of dialkyl phosphates has been described, which is applicable to the synthesis of diisooctyl acid phosphate. This method is designed to minimize contamination by trialkyl phosphate impurities.[12]

Experimental Workflow:

Caption: Synthesis of Dialkyl Phosphates.

Procedure:

-

Phosphorus oxychloride (POCl₃) is reacted with a primary alcohol (in this case, isooctanol) and triethylamine in toluene.[12]

-

The reaction mixture is then filtered to remove the triethylammonium chloride byproduct.[12]

-

The filtrate is subsequently treated with steam for hydrolysis.[12]

-

This process yields the dialkyl phosphate in high purity, avoiding the need for distillation which can lead to decomposition.[12]

Purification of Commercial Diisoctyl Acid Phosphate

Commercial samples of diisoctyl acid phosphate may contain impurities such as the monoester, polyphosphates, pyrophosphate, 2-ethylhexanol, and metal impurities. A purification method has been described to remove these contaminants.[3]

Experimental Workflow:

Caption: Purification of Diisooctyl Acid Phosphate.

Procedure:

-

Dissolve the impure diisoctyl acid phosphate in n-hexane to create a 0.8M solution.[3]

-

Wash the hexane solution with an equal volume of 1 M nitric acid (HNO₃).[3]

-

Subsequently, wash the solution with a saturated ammonium carbonate ((NH₄)₂CO₃) solution.[3]

-

Follow with a wash using 3 M HNO₃.[3]

-

Finally, wash the solution twice with water.[3]

Biological Activity and Signaling Pathways

Information regarding the specific biological activities and signaling pathways of diisoctyl acid phosphate is limited in the publicly available literature. Organophosphates as a class are known to interact with various biological systems, but specific data for this compound is scarce.

Phosphate itself can act as a signaling molecule, activating pathways such as the Raf/MEK/ERK pathway in various cell types.[13][14] However, it is not confirmed if diisooctyl acid phosphate acts as a phosphate donor or has other mechanisms of action.

Some studies have investigated the toxicological effects of "diisooctyl phthalate," which may or may not be the same as or related to diisooctyl acid phosphate. These studies on the phthalate have indicated potential reproductive and developmental toxicity in animal models.[15][16][17] It is crucial for researchers to consult specific toxicological studies for diisoctyl acid phosphate to understand its safety profile.

Safety and Handling

Diisooctyl acid phosphate is considered a hazardous substance. It is corrosive and can cause severe injury or death upon inhalation, ingestion, or skin contact.[3] Contact with the molten substance can cause severe burns.[3] It is a combustible material and, when heated, its vapors may form explosive mixtures with air.[3] Upon decomposition, it emits toxic fumes of phosphorus oxides.[3] Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. This compound | C16H35O4P | CID 103474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. diisoctyl acid phosphate | 27215-10-7 [amp.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. who.int [who.int]

- 10. benchchem.com [benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 13. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Adverse effects of diisooctyl phthalate on the male rat reproductive development following prenatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Diisooctyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisooctyl phosphate (DIOP), with a specific focus on its common isomer, di(2-ethylhexyl) phosphate (D2EHPA). DIOP is a versatile organophosphorus compound utilized in various industrial applications, including as a solvent extractant in hydrometallurgy, a plasticizer, and a component in lubricant additives. A thorough understanding of its solubility in different organic solvents is crucial for process design, optimization, and in formulation development within the pharmaceutical and chemical industries.

Core Principles of Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a relatively nonpolar molecule, is governed by the principle of "like dissolves like." This means it will exhibit higher solubility in organic solvents with similar polarity. Factors such as temperature, the presence of other solutes, and the specific isomeric form of the phosphate can influence its solubility.

Solubility Profile of Di(2-ethylhexyl) Phosphate (D2EHPA)

Table 1: Solubility of Di(2-ethylhexyl) Phosphate (D2EHPA) in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Temperature (°C) |

| Aliphatic Hydrocarbons | Hexane | Soluble[1] | Not Specified |

| Kerosene | Soluble[2][3] | Not Specified | |

| Aromatic Hydrocarbons | Benzene | Soluble[1] | Not Specified |

| Toluene | Soluble[4] | Not Specified | |

| Ketones | 4-Methyl-2-pentanone | Soluble[1] | Not Specified |

| Alcohols | Ethanol | 100 mg/mL | Not Specified |

| Chlorinated Solvents | Chloroform | Soluble[4] | Not Specified |

| Apolar Solvents | Carbon Tetrachloride | Soluble[5][6] | 40 |

| n-Pentane | Soluble[5][6] | 40 | |

| Water | Water | Sparingly soluble/Insoluble[3][7] | Not Specified |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Apparatus:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Syringes and syringe filters (chemically resistant to the solvent)

-

A suitable analytical instrument for quantification, such as:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector

-

UV-Vis Spectrophotometer (if DIOP has a suitable chromophore or can be derivatized)

-

Titration apparatus for acid-base titration

-

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.

-

Place the container in a thermostatically controlled shaker or on a stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the mixture at a controlled temperature.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

To avoid crystallization or precipitation, immediately filter the collected sample using a syringe filter that is pre-heated to the equilibrium temperature.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

3. Quantification:

-

Calibration:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Analyze these standards using the selected analytical method (e.g., GC, HPLC) to generate a calibration curve (response vs. concentration).

-

-

Sample Analysis:

-

Analyze the diluted sample of the saturated solution using the same analytical method and conditions as the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

4. Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 4. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Physico-chemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies [ore.immt.res.in]

- 7. Di(2-ethylhexyl)phosphoric acid [chembk.com]

An In-depth Technical Guide to the Health and Safety Hazards of Diisooctyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known health and safety hazards associated with diisooctyl phosphate. Due to the limited availability of data for this compound for certain toxicological endpoints, this guide also incorporates information on the broader class of organophosphate esters to highlight potential areas of concern.

Chemical and Physical Properties

This compound is a colorless, viscous liquid.[1] It is slightly soluble in water but soluble in common organic solvents and alkalis.[1] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅O₄P | [1] |

| Molar Mass | 322.48 g/mol | [1] |

| Melting Point | -60 °C | [1] |

| Boiling Point | 321.793 °C at 760 mmHg | [1] |

| Flash Point | 148.416 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| Vapor Pressure | 0 mmHg at 25 °C | [1] |

| Relative Density | 0.973 (25/25 °C) | [1] |

| Refractive Index | 1.4420 (25 °C) | [1] |

Toxicological Data

The available toxicological data for this compound primarily covers acute toxicity and irritation. There is a significant lack of data regarding chronic toxicity, carcinogenicity, mutagenicity, and reproductive/developmental effects.

This compound exhibits moderate acute toxicity via the oral route in rats and is more toxic via the abdominal route in mice.[1] A summary of acute toxicity data is presented in Table 2.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 4940 mg/kg | [1] |

| LDL₀ | Mouse | Abdominal | 62.5 mg/kg | [1] |

This compound is a moderate skin irritant and a severe eye irritant.[1] It is classified as corrosive to metals and tissue.[2][3]

| Endpoint | Species | Dose | Result | Reference |

| Skin Irritation | Rabbit | 500 mg | Moderate | [1] |

| Eye Irritation | Rabbit | 0.25 mg/24 hours | Severe | [1] |

There is a notable lack of specific data on the chronic health effects of this compound.

-

Chronic Toxicity: No dedicated chronic toxicity studies on this compound were identified.

-

Carcinogenicity: No carcinogenicity bioassays specifically for this compound were found in the reviewed literature.

-

Mutagenicity: Data on the mutagenic potential of this compound is not available.

-

Reproductive and Developmental Toxicity: There is no specific information available on the reproductive and developmental toxicity of this compound. However, a study on a related compound, diisooctyl phthalate (DIOP), indicated developmental effects in rats, including increased resorptions, reduced fetal weights, and abnormalities in the male reproductive system of offspring.[4] While this information pertains to a different chemical, it suggests a potential area for concern that warrants further investigation for this compound.

Experimental Protocols

Detailed experimental protocols for the summarized toxicity data are not available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity of a substance is typically determined by administering a single dose to a group of fasted experimental animals (usually rats). The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ (median lethal dose) is then calculated.

Experimental workflow for an acute oral toxicity study.

A small amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to a shaved area of the skin of an animal (typically a rabbit) under a semi-occlusive dressing for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

A small amount of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific studies on the signaling pathways affected by this compound are not available. However, based on the broader class of organophosphate esters, several potential mechanisms of toxicity beyond acetylcholinesterase inhibition can be postulated.

Organophosphate esters are known to induce neurotoxicity, endocrine disruption, and other adverse effects through various signaling pathways. These can include:

-

Neurotoxicity: Interference with neurotransmitter systems other than the cholinergic system, such as the glutamatergic and GABAergic systems.

-

Endocrine Disruption: Interaction with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors. Some organophosphates have also been shown to affect peroxisome proliferator-activated receptor (PPAR) signaling.

-

Cardiotoxicity: Some organophosphate esters have been shown to affect cardiac development and function, potentially through pathways like Wnt signaling.

-

Oxidative Stress and Inflammation: Organophosphates can induce oxidative stress, leading to cellular damage and inflammatory responses, potentially through the activation of pathways like the mitogen-activated protein kinase (MAPK) pathway.

Potential signaling pathways affected by organophosphate esters.

Safety Precautions

Given its corrosive and irritant properties, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator should be worn.

Work should be conducted in a well-ventilated area. In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a corrosive and irritant substance with moderate acute oral toxicity. A significant data gap exists for its chronic health effects, including carcinogenicity, mutagenicity, and reproductive/developmental toxicity. Based on the broader class of organophosphate esters, there is potential for neurotoxicity and endocrine disruption through various signaling pathways. Further research is needed to fully characterize the long-term health hazards of this compound. Researchers and professionals in drug development should handle this chemical with caution, adhering to strict safety protocols.

References

- 1. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Elucidating the toxicity mechanisms of organophosphate esters by adverse outcome pathway network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Diisooctyl Phosphate: A Technical Guide to its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phosphate (DIOP), a complex organophosphate ester, finds application in various industrial processes. Understanding its stability and reactivity is paramount for ensuring safe handling, predicting its environmental fate, and determining its suitability in diverse applications, including as a potential component in drug formulation or synthesis. This technical guide provides a comprehensive overview of the stability and reactivity profile of DIOP, with a focus on its hydrolytic, thermal, and oxidative degradation pathways, as well as its compatibility with common laboratory materials.

Chemical and Physical Properties

This compound is a colorless to light yellow, odorless liquid. It is a combustible substance that is corrosive to metals and tissues.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅O₄P | [1] |

| Molecular Weight | 322.42 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Corrosivity | Corrosive to metals and tissue | [1] |

| Combustibility | Combustible | [1] |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

Hydrolytic Stability

This compound is susceptible to hydrolysis, a reaction in which the ester bonds are cleaved by water. This process is significantly influenced by both pH and temperature. The primary degradation products of this hydrolysis are isooctanol and phosphoric acid.

Mechanism of Hydrolysis: The hydrolysis of organophosphate esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the reaction is typically acid-catalyzed, while under alkaline conditions, it is base-catalyzed. Generally, the rate of hydrolysis for organophosphate esters increases with increasing temperature and at pH values away from neutral.

Quantitative Data on Hydrolysis: Specific kinetic data for the hydrolysis of this compound is not readily available in the public domain. However, studies on analogous long-chain dialkyl phosphates, such as bis(2-ethylhexyl) phosphate (DEHP), can provide valuable insights. The hydrolysis of DEHP is known to be slow under neutral conditions but is accelerated in the presence of acids or bases.

A detailed experimental protocol for assessing the hydrolytic stability of DIOP is provided in the "Experimental Protocols" section.

Thermal Stability

Upon heating, this compound decomposes, emitting highly toxic fumes of phosphorus oxides.[1] While the precise decomposition temperature is not well-documented in publicly available literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal degradation profile.

Expected Thermal Decomposition Profile: Based on studies of other dialkyl phosphates, the thermal decomposition of DIOP is expected to occur at elevated temperatures, likely involving the elimination of the isooctyl groups as alkenes and the formation of polyphosphoric acids.

A general procedure for conducting thermal stability analysis is outlined in the "Experimental Protocols" section.

Oxidative Stability

This compound is susceptible to degradation by strong oxidizing agents. Reactions with oxidants can lead to the cleavage of the ester bonds and the formation of various oxidation products. Advanced oxidation processes, such as the Fenton reaction (using iron salts and hydrogen peroxide), are known to degrade organophosphate compounds.[2][3]

Reactivity with Oxidizing Agents: Contact with strong oxidizers should be avoided to prevent rapid and potentially hazardous reactions. The degradation of organophosphates by Fenton-like reagents involves the generation of highly reactive hydroxyl radicals that attack the ester.[4]

An experimental approach to evaluate oxidative stability is described in the "Experimental Protocols" section.

Reactivity Profile

Incompatible Materials

This compound is incompatible with strong oxidizing agents and strong bases. It is also corrosive to many metals, a reaction that can produce flammable hydrogen gas.[1]

Material Compatibility: Studies on the corrosion of stainless steel in the presence of phosphate-containing solutions indicate that the corrosivity is dependent on factors such as temperature, pH, and the presence of other ions.[5][6][7][8][9] While specific data for DIOP is limited, caution should be exercised when using it with metallic equipment, particularly at elevated temperatures. 316L stainless steel generally offers good resistance to a wide range of chemicals, but its compatibility with DIOP under specific process conditions should be verified.

Reaction with Strong Bases

As an acidic phosphate ester, this compound will react with strong bases, such as sodium hydroxide, in a neutralization reaction to form the corresponding sodium salt, sodium this compound, and water. This reaction is typically exothermic.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and reactivity of this compound.

Hydrolytic Stability Assessment (OECD TG 111)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[10][11]

Objective: To determine the rate of hydrolysis of this compound at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

-

This compound (DIOP)

-

Buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Constant temperature bath or incubator

-

HPLC-UV/MS or GC-MS system

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of DIOP in a suitable organic solvent (e.g., acetonitrile). Prepare test solutions by adding a small volume of the stock solution to the buffer solutions (pH 4, 7, and 9) in separate volumetric flasks to achieve a final concentration suitable for analysis. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

-

Incubation: Incubate the test solutions in a constant temperature bath at a minimum of two different temperatures (e.g., 25 °C and 50 °C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The frequency of sampling should be adjusted based on the expected rate of hydrolysis.

-

Analysis: Immediately analyze the samples for the concentration of DIOP and its primary degradation product, isooctanol, using a validated analytical method (see Analytical Methodologies section).

-

Data Analysis: Plot the concentration of DIOP versus time for each pH and temperature condition. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.

Thermal Stability Assessment (ASTM E537)

This protocol is based on standard methods for thermal analysis, such as those from ASTM.[12][13]

Objective: To determine the thermal decomposition profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

-

This compound (DIOP)

-

TGA/DSC instrument

-

Inert gas (e.g., nitrogen) and an oxidative gas (e.g., air)

-

Sample pans (e.g., aluminum or ceramic)

Procedure:

-

Instrument Calibration: Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of DIOP (typically 5-10 mg) into a sample pan.

-

TGA/DSC Analysis: Place the sample pan in the instrument. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (first under an inert atmosphere like nitrogen, then repeat the experiment in an oxidative atmosphere like air).

-

Data Analysis:

-

TGA Curve: Plot the percentage of mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures at which major mass loss events occur.

-

DTG Curve: Plot the derivative of the TGA curve to identify the temperatures of maximum decomposition rates.

-

DSC Curve: Plot the heat flow as a function of temperature. Identify endothermic or exothermic events associated with decomposition.

-

Oxidative Stability Assessment

Objective: To evaluate the reactivity of this compound with a common oxidizing agent (e.g., hydrogen peroxide) and identify major degradation products.

Materials:

-

This compound (DIOP)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Iron(II) sulfate (FeSO₄) (for Fenton reaction)

-

Solvent (e.g., acetonitrile or water)

-

Reaction vessel with temperature control

-

Analytical instrument (HPLC-UV/MS or GC-MS)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve DIOP in a suitable solvent.

-

Initiation of Oxidation:

-

Direct Oxidation: Add a controlled amount of hydrogen peroxide to the DIOP solution.

-

Fenton Reaction: For a more aggressive oxidation, add a catalytic amount of iron(II) sulfate to the solution before the addition of hydrogen peroxide.

-

-

Reaction Monitoring: Maintain the reaction at a constant temperature and stir. Withdraw aliquots at various time points.

-

Quenching and Analysis: Quench the reaction in the aliquots (e.g., by adding a reducing agent like sodium sulfite if necessary) and analyze for the disappearance of DIOP and the appearance of degradation products using an appropriate analytical method.

Analytical Methodologies

A robust analytical method is crucial for accurately quantifying DIOP and its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is recommended for its sensitivity and selectivity.

UPLC-MS/MS Method for DIOP and Isooctanol

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: ESI positive for isooctanol and negative for DIOP.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for DIOP and isooctanol need to be determined by infusing standard solutions of the analytes.

Sample Preparation:

-

Dilute the reaction aliquots with the initial mobile phase composition.

-

Filter the samples through a 0.22 µm syringe filter before injection.

Validation: The method should be validated according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of interconnected pathways.

This diagram illustrates the primary degradation pathways of this compound under hydrolytic, thermal, and oxidative stress, leading to the formation of various degradation products.

Conclusion

This technical guide provides a foundational understanding of the stability and reactivity of this compound. While specific quantitative data for DIOP remains limited in publicly accessible literature, the information on analogous compounds and the detailed experimental protocols provided herein offer a robust framework for researchers and professionals to conduct their own assessments. A thorough understanding of its degradation pathways and reactivity is essential for its safe and effective use in any application. Further research to generate specific kinetic and thermodynamic data for DIOP is highly recommended.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of Fenton reagent to improve organic chemical biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 10. oecd.org [oecd.org]

- 11. rrma-global.org [rrma-global.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ASTM Tests Standards - Prime Process Safety Center [primeprocesssafety.com]

Diisooctyl Phosphate in Hydrometallurgy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phosphate (DIOP), often referred to as di(2-ethylhexyl) phosphoric acid (D2EHPA), is a versatile and widely utilized organophosphorus extractant in the field of hydrometallurgy.[1] Its efficacy in the selective extraction and separation of various metal ions, particularly cobalt, nickel, and rare earth elements (REEs), has made it a cornerstone of numerous industrial processes.[1][2] This technical guide provides a comprehensive overview of the application of DIOP in hydrometallurgy, detailing its chemical properties, extraction mechanisms, and experimental protocols.

Chemical Properties and Extraction Mechanism

DIOP is a viscous, colorless liquid that is virtually insoluble in water but soluble in many organic solvents.[3] Its extraction capability stems from its acidic phosphate group, which can engage in cation exchange with metal ions in an aqueous solution. The general mechanism for the extraction of a divalent metal ion (M²⁺) can be represented as a reversible reaction where the metal ion in the aqueous phase (aq) is transferred to the organic phase (org) by forming a complex with the DIOP, which typically exists as a dimer ((HA)₂) in non-polar diluents.[2]

General Extraction Reaction:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

The position of this equilibrium is highly dependent on the pH of the aqueous phase; as the pH increases, the extraction of metal ions into the organic phase is enhanced.[2]

Applications in Hydrometallurgy

Cobalt and Nickel Separation

The separation of cobalt and nickel is a critical process in hydrometallurgy due to their frequent co-occurrence in ores and their similar chemical properties.[2] DIOP exhibits a higher selectivity for cobalt over nickel under specific conditions, making their separation feasible.[4] The separation factor is influenced by factors such as temperature and the concentration of cobalt in the organic phase.[5]

Synergistic Extraction: The separation efficiency can be significantly enhanced through synergistic solvent extraction, where another extractant is added to the organic phase. Common synergistic agents include tributyl phosphate (TBP) and 1-octanol.[6][7] These agents can modify the structure of the extracted metal complex, leading to improved extraction kinetics and selectivity.

Rare Earth Element (REE) Extraction

DIOP is also extensively used for the extraction and separation of REEs from various sources, including phosphate ores and industrial waste products.[8][9][10] The extraction of REEs with DIOP is highly dependent on the pH of the aqueous solution and the atomic number of the rare earth element. Heavier rare earths are generally extracted at lower pH values than lighter rare earths, allowing for their fractional separation.[9]

Quantitative Data Presentation

The following tables summarize quantitative data on the extraction and stripping of various metals using DIOP, compiled from multiple sources.

Table 1: Extraction of Cobalt and Nickel with DIOP

| Metal | Extractant System | Aqueous Phase Conditions | % Extraction | Separation Factor (Co/Ni) | Reference |

| Cobalt | 0.05 M Na-D2EHPA in kerosene | pH 5.5 | >95% | - | [4] |

| Nickel | 0.05 M Na-D2EHPA in kerosene | pH 7.5 | >95% | - | [4] |

| Cobalt | 20% D2EHPA, 5% TBP in Esso solvent DX3641 | Sulfate solution | - | ~50 at 50°C | [11] |

| Cobalt | P507 and Cyanex272 (3:2) with 5% TBP | pH 2.5 | 92.96% | - | [12] |

Table 2: Extraction of Rare Earth Elements with DIOP

| REE | Extractant System | Aqueous Phase Conditions | % Extraction | Reference |